molecular formula C9H14FN3 B12984708 2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B12984708
M. Wt: 183.23 g/mol
InChI Key: IIBMMXGMWDGOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloroethylamine with 4,5,6,7-tetrahydroindazole under basic conditions, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its indazole core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H14FN3

Molecular Weight

183.23 g/mol

IUPAC Name

2-(2-fluoroethyl)-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C9H14FN3/c10-5-6-13-9(11)7-3-1-2-4-8(7)12-13/h1-6,11H2

InChI Key

IIBMMXGMWDGOBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)N)CCF

Origin of Product

United States

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